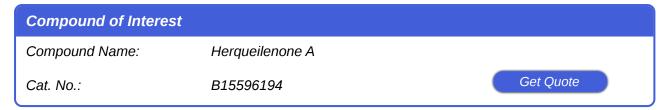


Herqueilenone A: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a novel, rearranged benzoquinone-chromanone natural product.[1][2] Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its unique structure comprises a chroman-4-one core linked to a tetrahydrofuran and a benzoquinone moiety, further distinguished by an acetophenone group.[1] The structural elucidation of Herqueilenone A was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) data and computational chemical shifts and chiroptical calculations.[1][2] While the biological activity of Herqueilenone A itself has not been extensively reported, co-metabolites isolated from the same fungal strain have demonstrated notable inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and protective properties against acetaldehyde-induced cellular damage, suggesting a rich biochemical potential within its producing organism.[1][2] This guide provides a detailed overview of the known chemical properties, isolation protocols, and structural data of Herqueilenone A.

Chemical and Physical Properties

A summary of the key physicochemical properties of **Herqueilenone A** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Herqueilenone A



Property	Value	Source	
Molecular Formula	C30H31NO11	MedchemExpress	
Molecular Weight	581.57 g/mol	MedchemExpress	
Appearance	Not Reported	-	
Melting Point	Not Reported	-	
Solubility	Not Reported	-	
Optical Rotation	Not Reported	-	
CAS Number	3000513-67-4	MedchemExpress	

Spectroscopic Data

The structural backbone of **Herqueilenone A** was determined through advanced spectroscopic techniques. While the full raw data is found in the primary literature, a summary of the key spectroscopic data used for its characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the complex, rearranged structure of **Herqueilenone A**. The process involved a comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. These analyses, in conjunction with gauge-including atomic orbital (GIAO) NMR chemical shift calculations, confirmed the connectivity and stereochemistry of the molecule.[1][2]

Table 2: Key NMR Spectroscopic Data for **Herqueilenone A** (Predicted/Referenced)



Nucleus	Chemical Shift (ppm)	Multiplicity	Key Correlations
¹H NMR	Specific chemical shifts not available in abstracts.	-	-
¹³ C NMR	Specific chemical shifts not available in abstracts.	-	-

Note: The detailed chemical shifts and coupling constants are available in the full research article.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of **Herqueilenone A**, which corroborated the molecular formula C₃₀H₃₁NO₁₁.

Other Spectroscopic Methods

Electronic Circular Dichroism (ECD) calculations were performed to establish the absolute configuration of the stereocenters within the **Herqueilenone A** molecule.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of **Herqueilenone A** from its natural source.

Fungal Strain and Fermentation

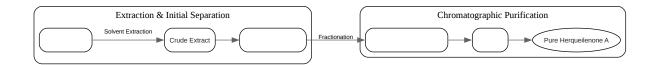
- Organism:Penicillium herquei FT729, a fungal strain isolated from Hawaiian volcanic soil.[1]
- Culture Conditions: The fungus is cultured in a suitable nutrient-rich medium to promote the
 production of secondary metabolites, including Herqueilenone A. The specific media
 composition, temperature, and incubation period are detailed in the primary research
 publication.



Extraction and Isolation

The isolation of **Herqueilenone A** is a multi-step process involving solvent extraction and chromatographic separation. A generalized workflow is presented below.

- Extraction: The fungal biomass and culture broth are extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing a mixture of secondary metabolites.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Column Chromatography: The resulting fractions are further purified using a series of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, eluting with solvent gradients of increasing polarity.
- High-Performance Liquid Chromatography (HPLC): Final purification to yield pure **Herqueilenone A** is achieved using reversed-phase HPLC.



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Figure 1. General workflow for the isolation of **Herqueilenone A**.

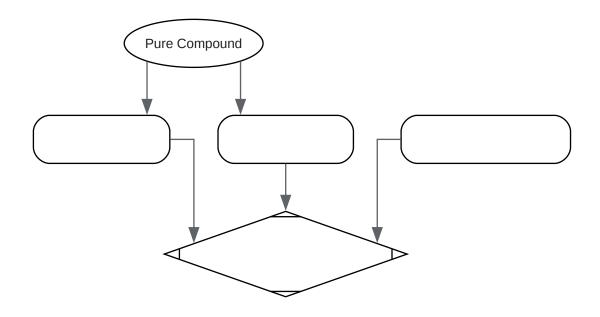
Structure Elucidation

The purified **Herqueilenone A** is subjected to a battery of spectroscopic analyses to determine its chemical structure.

• NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.



- Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.
- Computational Chemistry: GIAO NMR chemical shift and ECD calculations are performed to confirm the structure and determine the absolute stereochemistry.



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Figure 2. Workflow for the structural elucidation of **Herqueilenone A**.

Biological Activity and Potential Applications

While specific biological activities for **Herqueilenone A** have not been detailed in the available literature, the bioactivity of co-metabolites from P. herquei FT729 provides valuable context for potential future research.

- IDO1 Inhibition: Two co-isolated phenalenone derivatives demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values of 14.38 and 13.69 μΜ.[1] IDO1 is a key enzyme in tryptophan metabolism and is a target of interest in cancer immunotherapy.
- Cytoprotective Effects: These same compounds also showed a protective effect against acetaldehyde-induced damage in PC-12 cells, suggesting potential applications in neuroprotection.[1]



Given its unique and complex chemical architecture, **Herqueilenone A** represents a compelling candidate for further investigation into its own biological properties. Its structural novelty may translate to novel mechanisms of action, making it a person of interest for drug discovery programs, particularly in oncology and neuropharmacology.

Conclusion

Herqueilenone A is a structurally unprecedented natural product with a complex chemical framework. Its discovery highlights the rich chemical diversity of microorganisms from unique ecological niches, such as volcanic soils. While its own biological profile remains to be fully elucidated, the activities of its co-metabolites suggest that it belongs to a class of compounds with significant therapeutic potential. The data and protocols summarized in this guide provide a foundational resource for researchers and scientists interested in exploring the chemistry and pharmacology of this intriguing molecule. Further studies are warranted to synthesize **Herqueilenone A**, explore its biological activities, and unlock its full potential in drug development.

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References

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- 2. Open Access@KRIBB: Herqueilenone A, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
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